2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19F2N3O3S2 and its molecular weight is 439.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the β-class Carbonic Anhydrases (CAs) found in Mycobacterium tuberculosis . These include MtCA1, MtCA2, and MtCA3 . CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological and pathological conditions.
Mode of Action
The compound interacts with these targets by inhibiting their activity . It has been found to effectively inhibit the CAs of Mycobacterium tuberculosis, particularly MtCA2 and MtCA3, with Ki values in the low nanomolar range .
Biochemical Pathways
The inhibition of CAs disrupts the balance of carbon dioxide and bicarbonate in the cell, affecting various biochemical pathways. This can lead to an imbalance in pH homeostasis and other downstream effects that are detrimental to the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its targets within the bacterial cells .
Result of Action
The result of the compound’s action is the inhibition of growth in drug-resistant strains of Mycobacterium tuberculosis . This is particularly significant as it indicates the potential of the compound for use in the treatment of drug-resistant tuberculosis .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S2/c1-2-3-10-24-16-6-4-5-7-17(16)29(26,27)23-19(24)28-12-18(25)22-15-9-8-13(20)11-14(15)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWLXHMMDHWICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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